Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate
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Overview
Description
Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that belongs to the triazine family It is characterized by its unique structure, which includes a triazine ring substituted with amino and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylfuran with ammonia in the presence of tartaric acid. The reaction requires precise control of temperature and the molar ratio of reactants to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like benzoyl chloride in the presence of triethylamine and chloroform are used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazine derivatives with various functional groups attached to the amino and carboxylate positions
Scientific Research Applications
Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: Shares a similar triazine core structure but lacks the carboxylate groups.
5,6-Dimethyl-1,2,4-triazine-3-amine: Another triazine derivative with different substituents.
Uniqueness
This makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
831218-25-8 |
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Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C7H8N4O4/c1-14-6(12)3-4(8)9-5(11-10-3)7(13)15-2/h1-2H3,(H2,8,9,11) |
InChI Key |
RTLVZKZYTKNVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N |
Origin of Product |
United States |
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